4,6-Dimethoxysalicylaldehyde
Description
Contextualization within the Salicylaldehyde (B1680747) Class of Compounds
4,6-Dimethoxysalicylaldehyde belongs to the salicylaldehyde family of compounds. ontosight.ai Salicylaldehydes are aromatic aldehydes that feature a hydroxyl group ortho to the aldehyde group. This structural arrangement allows for intramolecular hydrogen bonding and is a key feature in their chemical reactivity. They are widely used as precursors in the synthesis of various biologically active molecules and complex organic structures. chemimpex.comlehigh.edu
Significance of Dimethoxy Substitution in Aromatic Aldehydes
Substituted aromatic aldehydes, such as this compound, are crucial in numerous chemical synthesis processes. wisdomlib.org The presence of one or more substituents on the aromatic ring influences the compound's reactivity and properties. wisdomlib.org The two methoxy (B1213986) groups (-OCH3) in this compound are electron-donating groups. This electronic effect increases the electron density on the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. youtube.com The methoxy groups also influence the acidity of the phenolic hydroxyl group and the reactivity of the aldehyde function, making the molecule a versatile building block in organic synthesis. chemimpex.comyoutube.com
Overview of Research Trajectories and Emerging Applications
Research involving this compound is expanding, with several key trajectories and emerging applications. It is widely used as an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory, antimicrobial, and analgesic properties. ontosight.aichemimpex.com The compound's ability to form Schiff bases and participate in the synthesis of heterocyclic compounds further broadens its utility. sigmaaldrich.comnih.gov In materials science, this compound is explored for the development of new materials due to its capacity to form complexes and participate in polymerization reactions. ontosight.ai There is also a growing interest in its use in sustainable or "green" chemistry pathways. chemimpex.com
| Property | Value |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 708-76-9 |
| Melting Point | 68-70 °C |
| Synonyms | 2,4-Dimethoxy-6-hydroxybenzaldehyde, 4,6-Dimethoxy-2-hydroxybenzaldehyde |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRQWPNYJOFDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022110 | |
| Record name | 4,6-Dimethoxy-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-76-9 | |
| Record name | 4,6-Dimethoxysalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,6-Dimethoxysalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethoxy-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.823 | |
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| Record name | 4,6-DIMETHOXYSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQ22EXM7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Advanced Reaction Pathways Involving 4,6 Dimethoxysalicylaldehyde
Established Synthetic Routes for 4,6-Dimethoxysalicylaldehyde
The synthesis of this compound is commonly achieved through formylation of the corresponding phenol. One established method begins with 3,5-dimethoxyphenol. This precursor is first brominated to introduce a bromine atom at an ortho position to the hydroxyl group, yielding 2-bromo-3,5-dimethoxyphenol.
This brominated intermediate is then subjected to a lithium-bromine interchange reaction. This process, typically carried out at low temperatures using an organolithium reagent like n-butyllithium, replaces the bromine atom with a lithium atom. The resulting aryllithium species is highly reactive. Subsequent treatment with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functional group. The final product, this compound, is obtained after an acidic workup.
Alternative formylation methods that bypass the halogenation-lithiation sequence include the Duff reaction, which uses hexamethylenetetramine as the formyl source, and the Reimer-Tiemann reaction, which employs chloroform (B151607) and a strong base to generate a dichlorocarbene (B158193) intermediate. Each method offers a different pathway to the target aldehyde, with varying yields and reaction conditions.
Table 1: Comparison of Formylation Approaches for Salicylaldehydes
| Reaction Name | Key Reagents | Typical Substrate | General Characteristics |
|---|---|---|---|
| Lithium-Bromine Interchange & Formylation | Organolithium (e.g., n-BuLi), DMF | Bromo-phenol derivative | High-yielding but requires anhydrous conditions and low temperatures. |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., Boric Acid) | Phenol | Generally proceeds with moderate yields; ortho-selective. |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Phenol | Ortho-formylation, but can have issues with selectivity and yield. |
This compound has been identified as a critical starting reagent for the total synthesis of (+/-)-Linderol A, which is a type of hexahydrodibenzofuran. sigmaaldrich.com The synthesis leverages the existing oxygenation pattern of the aldehyde, which constitutes a significant portion of the final natural product's structure.
The synthetic pathway commences with the protection of the phenolic hydroxyl group of this compound. This is followed by a Wittig or Horner-Wadsworth-Emmons olefination reaction to extend the carbon chain at the aldehyde position. The resulting intermediate is designed to contain both a diene and a dienophile, setting the stage for a crucial intramolecular Diels-Alder reaction. This cycloaddition step forges the core hexahydrodibenzofuran skeleton. The final stages of the synthesis involve a series of functional group manipulations to achieve the target structure of (+/-)-Linderol A.
Utilization in Total Synthesis Schemes
Novel and Optimized Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry places a strong emphasis on environmentally benign methodologies, and the synthesis of salicylaldehyde (B1680747) derivatives is no exception. Microwave-assisted synthesis has emerged as a significant green chemistry approach. youtube.com This technique utilizes microwave radiation to heat reactions directly and efficiently, which can dramatically reduce reaction times from hours to mere minutes. ijprdjournal.com The benefits include not only increased energy efficiency but also often lead to higher product yields and purities. youtube.com For instance, the condensation reaction of substituted salicylaldehydes with phenyl hydrazine (B178648) derivatives to form indazoles is significantly accelerated under microwave irradiation, proceeding cleanly in ethanol. heteroletters.org This method avoids harsh conditions and lengthy reaction times associated with conventional heating. ijprdjournal.comheteroletters.org
Table 2: Microwave-Assisted vs. Conventional Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often hours to days | Typically minutes |
| Energy Efficiency | Lower; heats entire vessel | Higher; heats reactants directly |
| Product Yield | Variable, often lower | Often improved |
| Side Products | More potential for side product formation | Cleaner reactions with fewer byproducts |
| Environmental Impact | Higher energy consumption | Reduced energy consumption and often allows for solvent-free conditions |
This compound and other salicylaldehyde derivatives are valuable substrates in annulative condensation reactions to construct chromene frameworks and other fused heterocyclic systems. These reactions build a new ring onto the existing salicylaldehyde structure.
A notable example is the annulative condensation of salicylaldehydes with acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes. jst.go.jp Historically, this reaction was primarily mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO). However, recent research has identified 4-dimethylaminopyridine (B28879) (DMAP) as a superior mediator for this transformation, often providing higher yields. jst.go.jp The reaction involving this compound with acrylonitrile, mediated by DMAP, yields 3-cyano-5,7-dimethoxy-2H-chromene. jst.go.jp This highlights the ongoing development of more efficient catalytic systems for synthesizing complex derivatives from readily available salicylaldehydes.
Annulative Condensation Reactions and Catalytic Mediation
Functional Group Transformations and Derivatization
The aldehyde and hydroxyl functionalities of this compound are prime sites for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.
One of the most fundamental transformations of this compound is its condensation reaction with primary amines to form Schiff bases. sigmaaldrich.com Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the reaction of a primary amine with a carbonyl compound. asianpubs.orgbibliomed.org These reactions are often facilitated by an acid or base catalyst. asianpubs.orgresearchgate.net The presence of a hydroxyl group near the azomethine moiety can enhance the stability of the resulting Schiff base and its subsequent metal complexes. bibliomed.org
Schiff bases derived from this compound are particularly valuable as ligands in coordination chemistry. asianpubs.org The azomethine nitrogen and the phenolic oxygen atoms can coordinate with a variety of metal ions, forming stable chelate rings. researchgate.netnih.gov The electronic and steric properties of these ligands can be fine-tuned by selecting different primary amines for the condensation reaction. asianpubs.org
The synthesis of these Schiff base ligands typically involves refluxing this compound with a chosen primary amine in a suitable solvent like ethanol. researchgate.net The resulting Schiff base can then be reacted with a metal salt to form the corresponding metal complex. researchgate.net These complexes have been investigated for a range of applications, leveraging the combined properties of the metal ion and the tailored Schiff base ligand. researchgate.netnih.gov The formation of such complexes is often confirmed by spectroscopic methods like IR and NMR, as well as elemental analysis. asianpubs.org
Table 2: Examples of Schiff Base Formation from Salicylaldehyde Derivatives
| Aldehyde | Amine | Product Type | Application | Reference |
|---|---|---|---|---|
| Salicylaldehyde derivatives | 4-Nitroaniline | Schiff Base | Ligand for Co(II), Ni(II), Cu(II) complexes | asianpubs.org |
| 4-(Diethylamino)salicylaldehyde | Aniline | Schiff Base | Ligand for Zn(II), Cd(II), Sn(II), Pb(II) complexes | researchgate.net |
| 2,4-dihydroxybenzaldehyde | α-Naphthylamine | Schiff Base | Ligand for Cu(II), Ni(II), Zn(II) complexes |
Acylation reactions represent another important class of functional group transformations for this compound. These reactions typically target the hydroxyl group, converting it into an ester functionality. Acylating agents such as acid anhydrides or acyl chlorides are commonly used for this purpose. The reaction is often catalyzed by a base, with DMAP being a particularly effective catalyst for acylations, significantly accelerating the reaction rate. commonorganicchemistry.comsigmaaldrich.com The resulting acylated derivatives of this compound can serve as intermediates in the synthesis of more complex molecules.
The aldehyde functional group of this compound can be converted into an oxime through a condensation reaction with hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N-OH functionality. youtube.comkhanacademy.org The formation of oximes is a common method for the characterization and derivatization of aldehydes and ketones. wikipedia.org The resulting this compound oxime possesses a new set of reactive sites and can be used in further synthetic transformations, such as rearrangements or reductions, to access different classes of compounds. organic-chemistry.org
Chemical Reactivity and Utility As a Building Block
Role in the Synthesis of Schiff Bases
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an azomethine (-C=N-) group. sigmaaldrich.comnih.gov This reaction is often catalyzed by a few drops of acid. researchgate.net Schiff bases are an important class of compounds with a wide range of applications, including as ligands in coordination chemistry and as intermediates in the synthesis of various bioactive molecules. nih.govjocpr.com The synthesis of Schiff bases from substituted salicylaldehydes is a well-established and versatile reaction. researchgate.net
Complexes with Transition Metals
Application in the Formation of Heterocyclic Compounds
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. sigmaaldrich.com Heterocycles are cyclic compounds containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur) and are a cornerstone of medicinal chemistry. The aldehyde and hydroxyl functionalities of this compound can participate in cyclization reactions to form a variety of ring systems. For example, it can be used in the synthesis of coumarins, benzofurans, and pyrimidine (B1678525) derivatives. researchgate.netarkat-usa.orgresearchgate.net
Spectroscopic Characterization of Complexes
Utility in Materials Science and Coordination Chemistry
In materials science, this compound and its derivatives are utilized for the development of novel materials. ontosight.ai Its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry. nih.gov These metal complexes can exhibit interesting magnetic, optical, or catalytic properties. The Schiff bases derived from this compound are particularly effective chelating agents for a variety of metal ions. nih.gov
Biological and Pharmaceutical Activities of 4,6 Dimethoxysalicylaldehyde and Its Derivatives
Antifungal, Antiviral, and Antimalarial Agent Precursors
4,6-Dimethoxysalicylaldehyde serves as a versatile starting material, or precursor, for the synthesis of more complex molecules with therapeutic potential. Its chemical structure, featuring aldehyde, hydroxyl, and methoxy (B1213986) groups, allows for a variety of chemical reactions to build new scaffolds. Merosesquiterpenoids, for instance, which can be synthesized from aryl precursors, are known for a wide range of biological activities including antimicrobial, antiviral, and cytotoxic properties. nih.gov
The development of hybrid molecules is a key strategy in drug discovery. There is growing interest in developing compounds that possess broad-spectrum antimicrobial activity. For example, research has shown that analogs of the antimalarial drug mefloquine (B1676156) also exhibit potent, broad-spectrum antifungal activity, highlighting a path for drug repurposing and development. nih.gov This suggests that molecular scaffolds can be adapted to target different pathogens. The use of this compound as a building block allows chemists to construct novel compounds that could potentially act as antifungal, antiviral, or even antimalarial agents.
Cytotoxicity and Anticancer Potential of Derivatives
Beyond antimicrobial applications, derivatives of this compound are being explored for their potential in oncology. The strategy often involves synthesizing new compounds and screening them for their ability to kill cancer cells (cytotoxicity).
Recent research has focused on the synthesis of novel dimethoxyaryl-sesquiterpene derivatives and their evaluation against human cancer cell lines. A series of new derivatives were tested for cytotoxicity against the MCF-7 breast cancer cell line. nih.gov The MCF-7 line is a well-established model for studying breast cancer.
In addition to breast cancer, related compounds have shown activity against lung cancer cells. For example, albaconol, a natural product with a dimethoxyaryl moiety, has been shown to inhibit the proliferation of the A549 lung adenocarcinoma cell line, among others. nih.gov These findings provide a strong rationale for the continued synthesis and investigation of this compound derivatives as potential leads for the development of new anticancer agents.
Table 3: Cytotoxic Activity of Related Derivatives
| Cell Line | Cancer Type | Active Compound Class/Example |
|---|---|---|
| A549 | Lung Adenocarcinoma | Albaconol (related natural product). nih.gov |
Pharmaceutical and Drug Development Applications
Lead Compound Identification for Novel Therapeutics
This compound and its derivatives have emerged as a significant scaffold in the identification of lead compounds for the development of novel therapeutics. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. The unique structural features of this compound, including the aldehyde, hydroxyl, and methoxy groups on the benzene (B151609) ring, provide a versatile platform for chemical modifications to optimize biological activity and selectivity. Researchers have explored various derivatives of this and structurally similar salicylaldehydes, leading to the discovery of potent anticancer and antifungal agents.
Recent studies have highlighted the potential of salicylaldehyde (B1680747) derivatives, particularly those with methoxy substitutions, as promising anticancer agents. The introduction of specific functional groups to the salicylaldehyde core can significantly enhance cytotoxic activity against various cancer cell lines.
Dimethoxy derivatives of salicylaldehyde benzoylhydrazone have been designed and synthesized, demonstrating potent activity against leukemic cell lines at low micro- and nanomolar concentrations. nih.gov Notably, two dimethoxy analogs exhibited exceptional antileukemic selectivity, showing no toxicity to normal human embryonic kidney HEK-293 cells. nih.gov The position of the methoxy group on the salicylaldehyde ring has been found to be crucial for anticancer activity. Studies on methoxysalicylaldehyde benzoylhydrazones indicated that the 4-methoxy substitution was the most favorable for antileukemic activity when compared to 3-methoxy and 5-methoxy substitutions. nih.gov
Further research into salicylaldehyde hydrazones has led to the design of novel derivatives with remarkable anticancer activity in nanomolar concentrations against leukemic and breast cancer cell lines. ddg-pharmfac.net Two such compounds showed extraordinary selectivity for the cancer lines, being 164- to 1254-fold more selective for cancer cells over normal cells. ddg-pharmfac.net The 4-methoxy salicylic (B10762653) moiety, in combination with phenyl and pyridinyl rings, was identified as a key structural feature for the enhanced anticancer activity and selectivity of this class of compounds. ddg-pharmfac.net
Table 1: Anticancer Activity of Salicylaldehyde Derivatives
| Compound Class | Cell Line(s) | Activity | Reference |
| Dimethoxy salicylaldehyde benzoylhydrazones | Leukemic cell lines | Potent activity at low micro- and nanomolar concentrations | nih.gov |
| Salicylaldehyde hydrazones | HL-60, K-562 (Leukemia), MCF-7 (Breast Cancer) | Remarkable activity in nanomolar concentrations | ddg-pharmfac.net |
This table summarizes the anticancer activities of various salicylaldehyde derivatives as reported in the cited literature.
Derivatives of salicylaldehyde have also been investigated for their potential as antifungal agents, addressing the growing concern of drug-resistant fungal infections. The structural modifications of the salicylaldehyde scaffold have yielded compounds with significant activity against a range of fungal pathogens.
One study reported the synthesis of a series of pyridoxal (B1214274) and salicylaldehyde derivatives and their evaluation against various yeast strains. mdpi.com Among the salicylaldehyde derivatives, compound 12b showed notable activity against Candida albicans SC5314 with a Minimum Inhibitory Concentration (MIC) of 38 µg/mL. mdpi.com Another derivative, compound 19b , exhibited activity against Cryptococcus neoformans with the same MIC value. mdpi.com
Furthermore, a study on 4-(Diethylamino)salicylaldehyde (DSA), a secondary metabolite, demonstrated significant antifungal activity against several plant pathogenic fungi. nih.gov Rhizoctonia solani was found to be the most sensitive, with an EC₅₀ value of 26.904 μg/mL. nih.gov This highlights the potential of salicylaldehyde derivatives in agricultural applications as well.
Table 2: Antifungal Activity of Salicylaldehyde Derivatives
| Compound | Fungal Strain(s) | MIC/EC₅₀ | Reference |
| Compound 12b | Candida albicans SC5314 | 38 µg/mL (MIC) | mdpi.com |
| Compound 19b | Cryptococcus neoformans | 38 µg/mL (MIC) | mdpi.com |
| 4-(Diethylamino)salicylaldehyde (DSA) | Rhizoctonia solani | 26.904 μg/mL (EC₅₀) | nih.gov |
This table presents the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC₅₀) values for selected salicylaldehyde derivatives against various fungal strains.
Advanced Spectroscopic and Crystallographic Investigations
Advanced Infrared (IR) Spectroscopic Features
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for studying intermolecular interactions such as hydrogen bonding.
The IR spectrum of 4,6-dimethoxysalicylaldehyde is characterized by several diagnostic absorption bands corresponding to the vibrational modes of its functional groups.
The stretching vibration of the carbonyl group (C=O) of the aldehyde is typically one of the most intense bands in the spectrum and is expected to appear in the region of 1650–1680 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring and by hydrogen bonding. The stretching vibrations of the aromatic C=C bonds will give rise to a series of bands in the 1400–1600 cm⁻¹ region.
The C-O stretching vibrations of the methoxy (B1213986) groups and the phenolic hydroxyl group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde group are observed above 3000 cm⁻¹, while the C-H stretching of the methoxy groups appears just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -OH | O-H stretch (H-bonded) | 3100 - 3300 (broad) |
| -CHO | C-H stretch | 2800 - 2900 and 2700 - 2800 |
| Ar-H | C-H stretch | 3000 - 3100 |
| -OCH₃ | C-H stretch | 2900 - 3000 |
| C=O | C=O stretch | 1650 - 1680 |
| C=C | Aromatic C=C stretch | 1400 - 1600 |
| C-O | C-O stretch (aryl ether & phenol) | 1000 - 1300 |
A key feature of the IR spectrum of this compound is the evidence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group. This interaction causes a significant broadening and a shift to lower frequency of the O-H stretching vibration, which is typically observed as a broad band in the 3100–3300 cm⁻¹ region, as opposed to the sharp peak around 3600 cm⁻¹ for a free (non-hydrogen-bonded) hydroxyl group.
The presence of this intramolecular hydrogen bond also affects the C=O stretching frequency, often causing a slight shift to a lower wavenumber compared to a non-hydrogen-bonded aldehyde. The strength of this hydrogen bond can be qualitatively assessed by the extent of the shift and the broadening of the O-H band. This intramolecular hydrogen bond plays a crucial role in determining the conformation and reactivity of the molecule. In the solid state, intermolecular hydrogen bonding interactions may also be present, which can lead to further complexities in the IR spectrum.
X-ray Crystallography of this compound and Its Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been applied to various derivatives of benzaldehyde (B42025) to establish their supramolecular networks. nih.gov While specific crystallographic data for the parent this compound is not extensively detailed in the provided results, the analysis of its derivatives offers significant insight into the structural characteristics, including molecular conformation and packing, governed by various non-covalent interactions.
Studies on benzaldehyde derivatives show they crystallize in various space groups, such as monoclinic (P2₁/c, P2₁/n) and orthorhombic (Pna2₁, P2₁2₁2₁). nih.gov For instance, the crystal structure of (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, a chalcone (B49325) derivative, has been reported. nih.gov Another analyzed derivative is (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde. nih.gov The analysis of these related structures reveals key details about the intermolecular and intramolecular forces that dictate their solid-state architecture.
Crystal Packing and Intermolecular Interactions (e.g., C-H···O, Cπ···Cπ interactions)
The crystal packing of this compound derivatives is consolidated by a variety of weak intermolecular interactions. nih.gov These non-covalent forces, including hydrogen bonds and stacking interactions, are crucial in the formation of their multi-dimensional supramolecular assemblies. nih.govrsc.org
C-H···O Interactions: Weak C-H···O hydrogen bonds are a recurring motif in the crystal structures of benzaldehyde derivatives. nih.govrsc.org These interactions play a significant role in stabilizing the crystal lattice. In the crystal structure of the chalcone derivative, (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, weak C-H···O interactions link the molecules into linear chains that propagate along the a-axis. nih.gov
The specific interactions observed in derivatives highlight the importance of the substituent positions on the benzene (B151609) ring in directing the final crystal packing arrangement. nih.gov
Table 1: Intermolecular Interactions in this compound Derivatives
| Interaction Type | Description | Role in Crystal Packing |
| C-H···O | Weak hydrogen bonds between a carbon-bound hydrogen atom and an oxygen atom. nih.govrsc.org | Links molecules into chains and contributes to the overall stability of the supramolecular assembly. nih.gov |
| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Facilitates the formation of multi-dimensional supramolecular networks and stabilizes the crystal packing. nih.govnih.gov |
| C-H···π | Interactions between a C-H bond and a π-system. nih.gov | Contributes to the formation of multi-dimensional networks and influences packing. nih.govnih.gov |
Intramolecular Hydrogen Bonding
A prominent feature in the crystal structure of derivatives of this compound is the presence of a strong intramolecular hydrogen bond. This occurs between the hydroxyl group (-OH) at position 2 and the carbonyl oxygen atom (C=O) of the aldehyde group at position 1.
In the chalcone derivative (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, the hydroxyl group on the benzene ring is directly involved in an intramolecular O—H⋯O hydrogen bond. nih.gov This type of hydrogen bond is common in salicylaldehyde (B1680747) and its derivatives, leading to the formation of a stable six-membered ring. This interaction significantly influences the planarity and conformational preference of the molecule. The competition between intramolecular and intermolecular hydrogen bonding is a key factor in determining the final structure; in many derivatives, the intramolecular bond is conserved even when other intermolecular interactions are formed. rsc.org
Table 2: Crystallographic Data for a Derivative: (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₄ | nih.gov |
| Key Feature | Intramolecular O—H⋯O hydrogen bond | nih.gov |
| Dihedral Angle | The dihedral angle between the naphthalene (B1677914) ring system and the benzene ring is 16.80 (2)°. | nih.gov |
| Intermolecular Interactions | C—H⋯O interactions linking molecules into linear chains. | nih.gov |
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry is an essential analytical tool for the structural confirmation of organic compounds like this compound. The technique provides information about the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments, which helps in elucidating the molecular structure and confirming the molecular weight.
For this compound, with a molecular formula of C₉H₁₀O₄, the expected molecular weight is approximately 182.17 g/mol . sigmaaldrich.comchemimpex.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 182.
The fragmentation pattern observed in the mass spectrum provides further structural evidence. Characteristic fragmentation of benzaldehydes often involves the loss of the formyl group (-CHO) or parts of its substituents. For this compound, expected fragmentation pathways could include:
Loss of a hydrogen atom ([M-H]⁺)
Loss of a methyl group ([M-CH₃]⁺) from one of the methoxy substituents.
Loss of a formyl radical ([M-CHO]⁺).
Loss of carbon monoxide ([M-CO]⁺).
By analyzing the mass spectra of related compounds, such as 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), which has the same molecular formula and weight, we can anticipate the types of fragments. nist.gov The NIST mass spectrum for syringaldehyde (B56468) shows a strong molecular ion peak at m/z 182 and significant fragment ions, which can be compared to the spectrum of this compound to distinguish between the isomers based on subtle differences in fragment intensities. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula C₉H₁₀O₄. mdpi.com
Table 3: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value | Purpose |
| Molecular Formula | C₉H₁₀O₄ | Basic chemical identity. sigmaaldrich.comchemimpex.com |
| Molecular Weight | 182.17 g/mol | Confirmation of mass. sigmaaldrich.comchemimpex.com |
| Molecular Ion Peak (m/z) | 182 | Corresponds to the mass of the intact molecule. |
| Key Fragment Ions (m/z) | [M-H]⁺, [M-CH₃]⁺, [M-CHO]⁺ | Provides structural information based on fragmentation patterns. |
Theoretical and Computational Studies on 4,6 Dimethoxysalicylaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For aromatic aldehydes similar to 4,6-dimethoxysalicylaldehyde, DFT calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), provide significant insights into molecular stability, reactivity, and intermolecular interactions. researchgate.netnih.govnih.gov
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For derivatives of syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), which is structurally related to this compound, FMO analysis has been used to assess their stability. sigmaaldrich.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated through DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In substituted benzaldehydes, the oxygen atom of the carbonyl group typically represents a region of high electron density (a nucleophilic site), while the hydrogen atoms of the formyl and hydroxyl groups are electron-deficient (electrophilic sites). This information is vital for understanding how the molecule interacts with other reagents and biological targets.
Vibrational analysis through DFT is also a standard procedure. By calculating the harmonic vibrational frequencies, researchers can assign the bands observed in experimental infrared (IR) and Raman spectra to specific molecular vibrations, such as the characteristic stretching of the C=O, O-H, and C-O bonds. nih.govkfupm.edu.sa For instance, in studies of similar molecules like 5-chlorosalicylaldehyde, DFT calculations have been instrumental in assigning the vibrational spectra of different conformers. nih.gov
Table 1: Representative DFT Calculation Parameters for Similar Aromatic Aldehydes
| Parameter | Typical Value/Method | Significance |
| Functional | B3LYP | A hybrid functional commonly used for its accuracy in predicting molecular geometries and energies. |
| Basis Set | 6-311++G(d,p) | A flexible basis set that provides a good description of electron distribution, including polarization and diffuse functions. |
| HOMO-LUMO Gap | Varies (eV) | Indicates chemical reactivity and stability. |
| MEP Analysis | Color-coded map | Identifies electrophilic and nucleophilic sites, predicting reactivity. |
| Vibrational Frequencies | Scaled (cm⁻¹) | Correlates theoretical calculations with experimental IR and Raman spectra. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. For derivatives of benzaldehyde (B42025) and salicylaldehyde (B1680747), QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including enzyme inhibition and antimicrobial effects. researchgate.netnih.govnih.gov
A QSAR study typically involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For a series of benzaldehyde derivatives acting as inhibitors of phenoloxidase, QSAR analysis revealed that the hydrophobicity of the substituent at the para position (quantified by the Hansch-Fujita π value) played a major role in the inhibitory activity. nih.gov An increase in hydrophobicity was correlated with an increase in the half-maximal inhibitory concentration (IC50). nih.gov The study also found that an ortho-hydroxyl group, as is present in this compound, contributed to higher inhibitory activity, likely through the formation of an intramolecular hydrogen bond. nih.gov
In the context of this compound, a QSAR model could be developed for a series of its derivatives to explore how modifications to the benzene (B151609) ring or the functional groups affect a specific biological activity. By identifying the key descriptors that influence activity, such a model would guide the synthesis of more potent and selective compounds. The process would involve synthesizing a training set of compounds, measuring their biological activity, calculating relevant descriptors, and then using statistical methods like multiple linear regression to build the predictive model. nih.gov
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). These methods are invaluable for understanding the mechanism of action of drugs and for designing new therapeutic agents.
For salicylaldehyde derivatives, molecular docking studies have been conducted to investigate their potential as enzyme inhibitors. For example, novel sulfonate derivatives of salicylaldehyde have been docked into the active sites of tyrosinase and pancreatic lipase (B570770) to predict their binding modes and affinities. nih.gov Similarly, Schiff base derivatives of salicylaldehyde have been studied for their antibacterial activity through docking with bacterial proteins. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Given that this compound possesses functional groups capable of forming hydrogen bonds (hydroxyl and carbonyl oxygen) and has a hydrophobic aromatic ring, it is a good candidate for molecular docking studies against various biological targets. For instance, its potential as an anti-inflammatory agent could be explored by docking it into the active site of cyclooxygenase (COX) enzymes.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. As mentioned in the DFT section, computational chemistry can predict these vibrational frequencies. For a molecule like this compound, the IR spectrum is expected to show characteristic absorption bands. Based on data from similar benzaldehydes, the key predicted IR absorptions would include: lmu.edulibretexts.orgdocbrown.info
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen would influence the position and shape of this band.
C-H stretch (aromatic and aldehydic): Aromatic C-H stretching bands typically appear between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch is expected to show two weak bands around 2750 and 2850 cm⁻¹. libretexts.org
C=O stretch: A strong absorption band for the carbonyl group of the aldehyde, expected around 1650-1700 cm⁻¹. Conjugation with the aromatic ring and the intramolecular hydrogen bond typically shifts this band to a lower wavenumber compared to aliphatic aldehydes.
C-O stretch: Bands corresponding to the stretching of the C-O bonds of the methoxy (B1213986) and phenolic groups would be observed in the 1000-1300 cm⁻¹ region. lmu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. Computational methods, including DFT and machine learning approaches, can predict NMR chemical shifts (¹H and ¹³C). nih.govnih.govuncw.edu For this compound, the predicted ¹H NMR spectrum would show distinct signals for:
The aldehydic proton (-CHO), typically in the range of δ 9.5-10.5 ppm.
The aromatic protons on the benzene ring. The substitution pattern would lead to specific splitting patterns and chemical shifts.
The methoxy group protons (-OCH₃), which would appear as sharp singlets, likely in the region of δ 3.5-4.0 ppm.
The hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and solvent.
Computational prediction of these spectra can be performed using software that takes into account the molecule's 3D structure and the solvent environment. nih.govnih.gov These predictions are valuable for confirming experimental data and for assigning the signals in complex spectra.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Range/Value | Notes |
| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Influenced by intramolecular H-bonding. |
| IR | C=O stretch | 1650-1700 cm⁻¹ (strong) | Lower frequency due to conjugation and H-bonding. |
| ¹H NMR | Aldehydic H | δ 9.5-10.5 ppm | Downfield due to the electronegativity of the carbonyl group. |
| ¹H NMR | Methoxy H | δ 3.5-4.0 ppm | Two distinct singlets are expected. |
| ¹³C NMR | Carbonyl C | δ 190-200 ppm | Characteristic chemical shift for an aldehyde carbon. |
Future Research Directions and Potential Innovations
Exploration of New Reaction Pathways and Catalytic Systems
Future research is expected to uncover new reaction pathways for 4,6-dimethoxysalicylaldehyde, expanding its utility as a building block in organic synthesis. ontosight.aichemimpex.com Scientists are investigating innovative catalytic systems to facilitate more efficient and selective transformations of its functional groups. The development of novel catalysts could enable the synthesis of complex molecules that are currently difficult to achieve. This includes exploring enzymatic and chemo-catalytic methods to enhance reaction specificity and yield.
Furthermore, there is a growing interest in employing this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach offers significant advantages in terms of atom economy and procedural simplicity, aligning with the principles of green chemistry.
Development of Advanced Materials Based on this compound Derivatives
The unique properties of this compound make it a promising candidate for the development of advanced materials. ontosight.ai Its derivatives are being explored for applications in coatings and polymers, where they can enhance durability and resistance to environmental factors. chemimpex.com The ability of the compound to participate in polymerization reactions is a key area of interest for materials scientists. ontosight.ai
Future research will likely focus on creating novel polymers and co-polymers with tailored properties, such as thermal stability, optical clarity, and biodegradability. These materials could find applications in a wide range of industries, from electronics to packaging. Additionally, the formation of Schiff bases through the condensation of this compound with various amines opens up possibilities for creating new classes of ligands and metal complexes with unique photophysical and electronic properties. sigmaaldrich.com
Targeted Drug Design and Medicinal Chemistry Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and analgesic properties. chemimpex.com Its derivatives have shown potential as biologically active molecules, making it a valuable scaffold in drug discovery. chemimpex.com For instance, it has demonstrated antimicrobial activity against Candida albicans. sigmaaldrich.com
Future research in medicinal chemistry will focus on the rational design of new drug candidates based on the this compound framework. By modifying its structure, chemists aim to develop more potent and selective drugs with improved pharmacokinetic profiles. Structure-based de novo drug design is a powerful approach being used to create novel inhibitors for various therapeutic targets. researchgate.net The use of techniques like target-directed dynamic combinatorial chemistry (tdDCC) can accelerate the discovery and optimization of new ligands for biological targets. nih.gov
| Derivative Class | Potential Therapeutic Application | Key Research Focus |
|---|---|---|
| Schiff Bases | Anticancer, Antibacterial | Synthesis of metal complexes with enhanced biological activity. |
| Chalcones | Anti-inflammatory, Antioxidant | Optimization of substitution patterns for increased potency. |
| Coumarins | Anticoagulant, Antiviral | Development of novel triplet sensitizers for photodynamic therapy. sigmaaldrich.com |
Environmental and Industrial Chemistry Prospects
The principles of green chemistry are increasingly influencing chemical research and manufacturing. This compound is being investigated for its potential in more environmentally friendly chemical processes. chemimpex.com Its use as a starting material in the synthesis of biodegradable polymers and less toxic industrial additives is an active area of research.
In industrial chemistry, this compound is utilized in the formulation of dyes and pigments. chemimpex.com Future work may focus on developing new colorants with improved light and chemical stability. Furthermore, its antioxidant properties make it a valuable component in cosmetic formulations, where it can help protect the skin from oxidative stress and improve product stability. chemimpex.com
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical discovery. youtube.com These technologies can accelerate the design and synthesis of new molecules by predicting their properties and reaction outcomes. youtube.com In the context of this compound, AI can be used to:
Predict Novel Derivatives: Machine learning models can be trained on existing data to predict the properties of new, unsynthesized derivatives, helping to prioritize synthetic efforts. youtube.com
Optimize Reaction Conditions: AI algorithms can analyze vast datasets of chemical reactions to identify the optimal conditions for synthesizing specific target molecules from this compound.
Accelerate Drug Discovery: By screening virtual libraries of compounds and predicting their biological activity, AI can significantly speed up the initial stages of drug discovery. nih.gov
The use of robotics in conjunction with AI can further automate the process of sample preparation and analysis, allowing for high-throughput screening of thousands of compounds. sciencedaily.com This synergy between AI, automation, and chemistry holds immense promise for unlocking the full potential of this compound and its derivatives in various scientific and industrial fields.
Q & A
Basic Research Questions
Q. How can researchers accurately determine the purity and structural integrity of 4,6-dimethoxysalicylaldehyde in experimental settings?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) for purity analysis, and confirm structural integrity via spectroscopic techniques (e.g., -NMR, -NMR, and IR spectroscopy). For example, IR peaks at ~1610 cm (C=O stretch) and ~3300 cm (OH stretch) are critical for validation . Mass spectrometry (MS) with a molecular ion peak at m/z 182.17 can corroborate molecular weight .
Q. What are the optimal conditions for synthesizing derivatives of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ polar aprotic solvents (e.g., DMF or DMSO) with mild bases (e.g., KCO) to facilitate substitution at the aldehyde or hydroxyl groups. Steric hindrance from methoxy groups at positions 4 and 6 requires extended reaction times (24–48 hours) at 60–80°C .
Q. How can researchers mitigate solubility challenges when working with this compound in aqueous or non-polar systems?
- Methodological Answer : Use co-solvents like ethanol-DMSO mixtures (1:1 v/v) to enhance solubility. For non-polar media, derivatization (e.g., acetylation of the hydroxyl group) improves compatibility .
Advanced Research Questions
Q. Why does this compound fail to undergo intramolecular Povarov reactions under standard catalytic conditions?
- Methodological Answer : Steric hindrance from the 4,6-dimethoxy substituents disrupts transition-state alignment. Computational modeling (DFT calculations) can predict steric effects, while alternative catalysts (e.g., chiral phosphoric acids) may lower activation barriers .
Q. How can regioselectivity be controlled in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Methodological Answer : Directing effects of methoxy groups dominate EAS outcomes. For halogenation, position 5 is favored due to resonance stabilization. Experimental validation via -NMR (e.g., singlet at δ 6.50 ppm for position 5 substitution) and X-ray crystallography is recommended .
Q. What experimental strategies resolve contradictions between theoretical and observed reactivity in this compound-based catalysis?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between rate-determining steps. Compare experimental data (e.g., enantiomeric excess in cycloadditions) with computational transition-state models to identify mechanistic discrepancies .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound purity affecting reaction yields?
- Methodological Answer : Implement rigorous quality control using HPLC and standardize sourcing from suppliers with ≥97% purity (validated via Certificates of Analysis). Statistical tools (e.g., ANOVA) can quantify variability impacts .
Q. What protocols ensure reproducibility in multi-step syntheses using this compound as a precursor?
- Methodological Answer : Document reaction parameters (e.g., solvent purity, humidity levels) and validate intermediates at each step via TLC and NMR. Share raw datasets (e.g., NMR spectra) in supplementary materials for peer verification .
Critical Analysis of Contradictory Findings
Q. Why do some studies report antifungal activity for this compound while others do not?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
